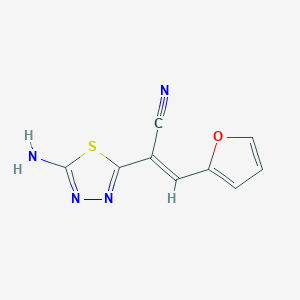

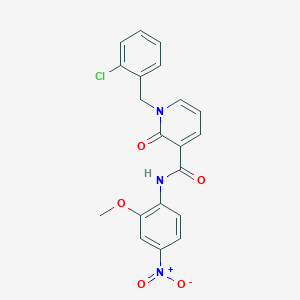

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to (E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile involves cyclization reactions under the Hurd-Mori conditions and other synthetic strategies to incorporate the thiadiazole and furan units. Kuticheva, Pevzner, and Petrov (2015) described the synthesis of alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds, showcasing the thermal stability of the furylthiadiazole fragment and the potential for ring-opening reactions (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to the compound of interest, has been explored through various techniques such as X-ray crystallography, NMR, and DFT studies. El-Emam et al. (2020) provided insights into the noncovalent interactions within adamantane-1,3,4-thiadiazole hybrids, revealing the significance of N-H⋯N hydrogen bonds and other stabilizing interactions in determining the molecular structure (El-Emam et al., 2020).

Chemical Reactions and Properties

The reactivity of (E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile derivatives towards various nucleophiles and bases has been studied extensively. Remizov, Pevzner, and Petrov (2019) investigated the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, demonstrating the formation of thioamides and the potential for intramolecular cyclization reactions (Remizov, Pevzner, & Petrov, 2019).

Physical Properties Analysis

The physical properties of thiadiazole and furan derivatives are closely related to their molecular structure, including thermal stability and crystallinity. The research by Kuticheva et al. indicated the thermal stability of furylthiadiazole fragments, an important aspect of the physical properties of these compounds (Kuticheva, Pevzner, & Petrov, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of triazolothiadiazole and triazolothiadiazine derivatives, involving compounds similar to the specified chemical, were synthesized for their potential as kinesin Eg5 and HIV inhibitors. The compounds exhibited significant antiviral activity against HIV-1 and HIV-2, and some analogues showed inhibitory activity against the Eg5 enzyme, which is crucial for cancer cell proliferation (Khan et al., 2014).

Research on 1,3,4-thiadiazoles, including compounds structurally related to the mentioned chemical, highlighted their synthesis from hydrazonoyl halides and evaluation for antimicrobial and nematicidal activities. These compounds displayed significant bioactivity, underscoring their potential in developing new antimicrobial agents (Abdelhamid et al., 2008).

Another study focused on the synthesis of a new series of 1,3,4-thiadiazol-2-ylbenzo[b]furan derivatives for nematicidal and antimicrobial testing. Some derivatives were found highly effective against nematodes and various bacterial and fungal pathogens, suggesting their potential as agricultural pesticides or antimicrobial agents (Reddy et al., 2010).

Antioxidant and Corrosion Inhibition

A study on chalcone derivatives, including those with the furan-2-yl moiety, explored their synthesis for antioxidant purposes. These compounds were tested for their in-vitro antioxidant activity, demonstrating potential as antioxidant agents, which could have implications in preventing oxidative stress-related diseases (Prabakaran et al., 2021).

The protective properties of thiadiazole derivatives, including furan-2-yl compounds, were investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. These compounds showed excellent protective effects, suggesting their utility in industrial applications to prevent metal corrosion (Shein et al., 2019).

Propiedades

IUPAC Name |

(E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQADNMLAKODCF-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)

![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)

![6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494970.png)

![N-({4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}methyl)but-2-ynamide](/img/structure/B2494978.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)